molecular formula C16H12N4O B2999009 2-Indolo[3,2-b]quinoxalin-6-ylacetamide CAS No. 328015-93-6

2-Indolo[3,2-b]quinoxalin-6-ylacetamide

Cat. No.: B2999009
CAS No.: 328015-93-6
M. Wt: 276.299
InChI Key: GVSRMFMDWQVYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Indolo[3,2-b]quinoxalin-6-ylacetamide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoxaline ring, with an acetamide group attached at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide typically involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . Another method involves the Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Indolo[3,2-b]quinoxalin-6-ylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indoloquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinoxaline rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Indolo[3,2-b]quinoxalin-6-ylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This results in cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Indolo[3,2-b]quinoxalin-6-ylacetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-14(21)9-20-13-8-4-1-5-10(13)15-16(20)19-12-7-3-2-6-11(12)18-15/h1-8H,9H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRMFMDWQVYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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